molecular formula C10H9F3O2S B127931 Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate CAS No. 192805-69-9

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate

Cat. No.: B127931
CAS No.: 192805-69-9
M. Wt: 250.24 g/mol
InChI Key: GCTSLTMJLUIOGD-UHFFFAOYSA-N
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Description

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C10H9F3O2S and its molecular weight is 250.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Alkaline Hydrolysis and Polar Effects

A study conducted by Bowden and Rehman (1997) explored the alkaline hydrolysis of methyl benzoate derivatives, including those with 2-methylsulfanyl substituents. This research highlighted the significant effects of polar and steric influences on the hydrolysis rates, underscoring the chemical reactivity of such compounds in basic solutions (Bowden & Rehman, 1997).

Acaricide Synthesis

Kimura and Hourai (2005) described the synthesis of a novel acaricide, amidoflumet, derived from a compound structurally similar to methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate. This work illustrates the compound's potential role in the development of new pesticides (Kimura & Hourai, 2005).

Synthesis of Benzophenone Derivatives

Hwang, Prakash, and Olah (2000) reported the use of superacidic trifluoromethanesulfonic acid to activate methyl benzoate for reactions with aromatic compounds, producing benzophenone derivatives. This demonstrates the compound's utility in facilitating novel synthetic pathways in organic chemistry (Hwang, Prakash, & Olah, 2000).

Metal Ligand Affinity Studies

Research by Pasini and Moroni (1997) on the chelating behavior of 2-(methylsulfanyl)benzoate ligands with platinum highlights the compound's relevance in coordination chemistry and its potential applications in designing new metal complexes (Pasini & Moroni, 1997).

Fluorination and Esterification Processes

Gaidarzhy et al. (2020) explored reactions involving derivatives of this compound with sulfur tetrafluoride, contributing to the field of fluorine chemistry by demonstrating new pathways for the synthesis of fluorine-containing compounds (Gaidarzhy, Motnyak, & Kunshenko, 2020).

Properties

IUPAC Name

methyl 2-methylsulfanyl-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2S/c1-15-9(14)7-4-3-6(10(11,12)13)5-8(7)16-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTSLTMJLUIOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sodium thiomethoxide (91 mg; 1.3 mmol; 1.3 equiv) was dissolved in water (0.34 mL). Tetrabutylammonium bromide (48 mg; 0.15 mmol; 0.15 equiv) was added. Methyl 2-nitro-4trifluoromethylbenzoate (5a; 249 mg; 1.0 mmol) was dissolved in toluene and added to the mixture. The reaction mixture was stirred at ambient temperature for 1 h to completely consume 5a according to gas chromatography (GC) analysis. The reaction mixture was diluted with ethyl acetate and water and the layers were thoroughly mixed and then separated. The organic layer was dried over Na2SO4 and concentrated to afford 0.26 g of 6a which contained a small amount of tetrabutylammonium bromide. The crude product was filtered through a pad of flash silica gel to afford 226 mg (90%) of 6a.
Quantity
91 mg
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0.34 mL
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249 mg
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reactant
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0 (± 1) mol
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48 mg
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Synthesis routes and methods II

Procedure details

Dichlorobis(triphenylphosphine)palladium (140 mg; 0.20 mmol; 0.01 equiv) was added to a 100-mL autoclave. A mixture of 4-bromo-3-nitrobenzotrifluoride (4a; 3.06 mL; 20 mmol), triethylamine (3.5 mL; 25 mmol; 1.25 equiv), and methanol (60 mL; 75 equiv) was added and the mixture was pressurized and purged with helium three times and carbon monoxide (CO) four times. The reaction mixture was placed under 60 psi carbon monoxide and heated to 100° C. for 6 h. during which time the pressure was maintained between 50 and 75 psi by the addition of carbon monoxide as necessary. The mixture was cooled and vented and the bulk of the solvent was distilled at reduced pressure. Water (10 mL), toluene (15 mL) and 3 N HCl (10 mL) were added and the mixture was filtered to remove fine particulates. The layers were separated and the organic layer was washed with aqueous sodium bicarbonate (10 mL). The organic solution was then added to a mixture of sodium thiomethoxide (1.82 g; 26 mmol; 1.3 equiv) and tetrabutylammonium bromide (0.64 g; 2.0 mmol; 0.10 equiv) dissolved in water (6.85 mL) and immersed in a cool water bath. The reaction mixture was stirred overnight (18 h) at ambient temperature to consume >95% of 5a according to gas chromatography (GC) analysis. Aqueous sodium bicarbonate (10 mL) was added to the reaction mixture and the layers were then thoroughly mixed and allowed to separate. The aqueous layer was extracted further with toluene (2×15 mL). The combined organic solution was dried over Na2SO4 and concentrated to afford 3.71 g of 6a. The crude product was flash-chromatographed and eluted with 1:9 ethyl acetate:heptane to afford 2.71 g (54% overall from 4a) of 6a.
Quantity
3.06 mL
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reactant
Reaction Step One
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3.5 mL
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reactant
Reaction Step One
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60 mL
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reactant
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1.82 g
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reactant
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0.64 g
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catalyst
Reaction Step Two
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Quantity
6.85 mL
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reactant
Reaction Step Three
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140 mg
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catalyst
Reaction Step Four
Name

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Dry sodium thiomethoxide (0.385 g, 0.0055M) was added to a solution of methyl 2-chloro-4-trifluoromethylbenzoate (1.19 g, 0.005M) in anhydrous N-methylpyrrolidinone (10 ml) at 5° C. After 3 hours the mixture was acidified, extracted (ether), washed (water) and evaporated to give methyl 2-methylthio-4-trifluoromethylbenzoate (1.18 g, 94% yield), 1H NMR 2.44(s,3H), 3.89(s,3H), 7.33(1H), 7.41(1H), 8.02(1H).
Quantity
0.385 g
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reactant
Reaction Step One
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1.19 g
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10 mL
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solvent
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